Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride
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Overview
Description
Spiro[1,3-dihydroindene-2,1’-cyclopentane]-1-amine;hydrochloride is a spirocyclic compound characterized by a unique structure where two rings are connected through a single shared carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydroindene-2,1’-cyclopentane]-1-amine;hydrochloride typically involves cycloaddition reactions. One common method is the [3 + 2] cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides, using NaOH as the catalyst . This method is chemo- and diastereo-selective, providing high yields of the desired spirocyclic product.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves scalable synthetic routes that ensure high purity and yield. The use of transition metal catalysis and organocatalysis has been explored to achieve efficient production of spirocyclic derivatives .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dihydroindene-2,1’-cyclopentane]-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Spiro[1,3-dihydroindene-2,1’-cyclopentane]-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of spiro[1,3-dihydroindene-2,1’-cyclopentane]-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopentane-1,3’-indoline] derivatives: These compounds share a similar spirocyclic structure and have been studied for their biological activities.
Spirocyclic oxindoles: These compounds are known for their applications in medicinal chemistry and drug discovery.
Uniqueness
Spiro[1,3-dihydroindene-2,1’-cyclopentane]-1-amine;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c14-12-11-6-2-1-5-10(11)9-13(12)7-3-4-8-13;/h1-2,5-6,12H,3-4,7-9,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTGRUJALXXSSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408964-40-7 |
Source
|
Record name | 1',3'-dihydrospiro[cyclopentane-1,2'-inden]-3'-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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